molecular formula C5H2Cl2N2O2 B1401447 2,4-Dichloro-6-nitropyridine CAS No. 1379337-73-1

2,4-Dichloro-6-nitropyridine

Cat. No. B1401447
CAS RN: 1379337-73-1
M. Wt: 192.98 g/mol
InChI Key: RHPOXXQUAPLUIU-UHFFFAOYSA-N
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Description

  • Structure : The molecular structure consists of a pyridine ring with two chlorine atoms (at positions 2 and 4) and a nitro group (at position 6) .

Synthesis Analysis

    Synthesis of 2-Amino-5-nitropyridine : This step typically starts with the nitration of 2-chloropyridine to obtain 2-chloro-5-nitropyridine. Subsequently, reduction of the nitro group yields 2-amino-5-nitropyridine . Final Step - 2-Chloro-5-nitropyridine Synthesis : The final transformation leads to the formation of 2,4-Dichloro-6-nitropyridine .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-nitropyridine is characterized by its pyridine ring, chlorine substituents, and the nitro group. The arrangement of atoms within the ring influences its reactivity and properties .


Chemical Reactions Analysis

2,4-Dichloro-6-nitropyridine participates in various chemical reactions, including nucleophilic substitutions, halogenations, and other synthetic transformations. Its reactivity is influenced by the presence of chlorine and the nitro group .


Physical And Chemical Properties Analysis

  • Color : Under most conditions, it appears colorless or light yellow .

Scientific Research Applications

Electrochemical Reduction

2,4-Dichloro-6-nitropyridine's electrochemical reduction in aqueous medium has been studied, revealing a complex multi-step process. This includes the reduction of the nitro compound to dihydroxylamine, dehydration to nitroso compound, and further reduction to hydroxylamine. This research contributes to the understanding of the electrochemical behaviors of aromatic nitro compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Hydrogen Bond Analysis

In the study of hydrogen bonds, 2,4-Dichloro-6-nitropyridine derivatives have been used to analyze hydrogen bond lengths and asymmetry. This research is significant in understanding molecular structures and interactions, particularly in the formation of N-H...O− hydrogen bonds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997).

Synthesis and Optimization

Studies on the synthesis of derivatives of 2,4-Dichloro-6-nitropyridine, such as 2-Amino-6-methoxy-3-nitropyridine, have been conducted. These studies focus on optimizing reaction conditions to achieve high yield and purity, which is crucial for producing specialized chemical compounds (Song Guo-qiang, 2008).

Spectroscopic Analysis

Spectroscopic analysis of 2,4-Dichloro-6-nitropyridine derivatives has been a key area of study. This includes investigating the molecular structure, vibrational wavenumbers, and electronic properties of these compounds. Such research aids in the understanding of molecular behavior and properties (Velraj, Soundharam, & Sridevi, 2015).

Photochemical Reduction

Research on the photochemical reduction of 4-nitropyridine, a related compound, in various solutions has been conducted. This study is important for understanding the behavior of nitropyridines under photochemical conditions, which can be relevant in various chemical and environmental processes (Hashimoto, Kano, & Ueda, 1971).

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

properties

IUPAC Name

2,4-dichloro-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOXXQUAPLUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743961
Record name 2,4-Dichloro-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379337-73-1
Record name 2,4-Dichloro-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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